molecular formula C11H7BrO B104117 1-Bromo-2-naphthaldehyde CAS No. 3378-82-3

1-Bromo-2-naphthaldehyde

Cat. No. B104117
CAS RN: 3378-82-3
M. Wt: 235.08 g/mol
InChI Key: CYGUXEZVBLMVRV-UHFFFAOYSA-N
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Description

1-Bromo-2-naphthaldehyde is a brominated naphthalene derivative that serves as a key intermediate in the synthesis of various naphthol and naphthalene compounds. It is characterized by the presence of a bromine atom attached to the first carbon of the naphthalene ring and an aldehyde group at the second position. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of naphthalene derivatives often involves palladium-catalyzed annulation reactions. For instance, o-Bromobenzaldehydes, which are structurally related to 1-Bromo-2-naphthaldehyde, can undergo annulation with carbonyl compounds like 1,3-diaryl-2-propanones to yield 1,3-diaryl-2-naphthols . Similarly, the synthesis of homologated analogs of 2-bromo-1,4-naphthoquinone from 2,3-dibromo-1,4-naphthoquinone demonstrates the reactivity of brominated naphthalene derivatives in forming more complex structures .

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives can be quite complex. For example, the crystal structure of 1-[N-(2-bromophenyl)]naphthaldimine shows an orthorhombic space group with intramolecular hydrogen bonding, indicating the potential for diverse molecular interactions in brominated naphthalenes . The molecular structures of homologated analogs of 2-bromo-1,4-naphthoquinone have been studied using single-crystal X-ray diffraction, revealing intricate details such as polymeric chains and π-π stacking interactions .

Chemical Reactions Analysis

1-Bromo-2-naphthaldehyde can be expected to participate in various chemical reactions due to the presence of reactive sites. For instance, the use of ionic liquids like 1-butyl-3-methylimidazolium bromide as a reaction medium facilitates the synthesis of 1-amidoalkyl-2-naphthols, showcasing the versatility of brominated naphthalene derivatives in multi-component condensation reactions . Additionally, bromodimethylsulfonium bromide can catalyze the condensation of aldehydes, 2-naphthol, and thiols, further demonstrating the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-naphthaldehyde and related compounds can be inferred from studies on similar substances. For example, 2-bromo-1-naphthol has been identified as a novel chromogen with specific properties such as insolubility in aqueous solutions and resistance to light, which could be relevant to the properties of 1-Bromo-2-naphthaldehyde . The crystal structure analysis of bromo derivatives of 2-acetyl-1-naphthol provides insights into the hydrogen bonding interactions and the stability of the crystal structure, which are important aspects of the physical properties of brominated naphthalenes .

Scientific Research Applications

Fluorescent Chemosensors Development

1-Bromo-2-naphthaldehyde derivatives have been utilized extensively in the development of fluorescent chemosensors. These sensors are designed for detecting various cations and anions. For instance, 2-Hydroxy-1-naphthaldehyde, a closely related compound, is employed as a functionalized fluorescent backbone in synthesizing different fluorescent chemosensors. These sensors are capable of detecting a wide range of cations such as Al3+, Zn2+, Fe3+, and anions like AcO, F, CN, providing valuable tools in environmental monitoring and biochemical assays (Das & Goswami, 2017).

Organic Synthesis and Photorearrangement

The compound plays a crucial role in organic synthesis. For example, 2-naphthol and its brominated derivatives are used in organic synthesis for preparing benzyl sulfides and polycyclic amines through acid-catalyzed condensation processes (Strada et al., 2019). Moreover, the photorearrangement of 1-nitro-2-naphthaldehyde, a derivative, is studied for its application in three-dimensional optical storage devices, highlighting its significance in advanced material science (Dvornikov et al., 1998).

Synthesis of Intermediate Compounds

1-Bromo-2-naphthaldehyde derivatives are used in synthesizing intermediates for various compounds. For example, 6-Methoxy-2-naphthaldehyde, synthesized from 2-naphthol, serves as an intermediate in producing Nabumetone (Guo-tong, 2007). These intermediates are crucial in pharmaceutical and chemical industries.

Sensing Applications and Mechanistic Studies

The compound's derivatives have been the focus of mechanistic studies, particularly in sensing applications. For example, 2-hydroxy-1-naphthaldehyde derivatives have been investigated for their excited-state intramolecular proton transfer in sensors. These studies provide insights into developing new types of sensors and nonlinear optical materials (Huang et al., 2022).

Catalysis and Nanoparticle Synthesis

1-Bromo-2-naphthaldehyde derivatives have also been involved in catalysis and the synthesis of metal oxide nanoparticles, such as ZnO and CdO. These nanoparticles have applications in various fields including catalysis, gas sensors, and solar cells (Xaba et al., 2016).

Safety And Hazards

1-Bromo-2-naphthaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, eye irritation, and may cause respiratory system damage .

properties

IUPAC Name

1-bromonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGUXEZVBLMVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187442
Record name 1-Bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-naphthaldehyde

CAS RN

3378-82-3
Record name 1-Bromo-2-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3378-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromonaphthalene-2-carbaldehyde
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Record name 1-Bromonaphthalene-2-carbaldehyde
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Record name 1-bromonaphthalene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
B Koppenhoefer, JW Bats - Acta Crystallographica Section C: Crystal …, 1986 - scripts.iucr.org
C~ IHTBrO, Mr= 235.09, triclinic, Pi, a= 7.027 (3), b= 7.430 (2), c= 9.019 (1) A, a= 79.14 (2), fl= 76-93 (2), y= 78.32 (3), V= 444.2 (2)/k 3, Z= 2, D x= 1.758 (1) g cm-3, 2 (Mo Kct)= 0.71069 …
Number of citations: 12 scripts.iucr.org
SR Salman - Organic magnetic resonance, 1983 - Wiley Online Library
… used to deduce the confonnational preference of 1-naphthaldehyde, 2-naphthaldehyde, 2-hydroxy-1-naphthaldehyde, 2-methoxy-1-naphthaldehyde and 1-bromo-2-naphthaldehyde. …
Y Terao, T Satoh, M Miura, M Nomura - Tetrahedron, 2000 - Elsevier
… The reaction of 1-bromo-2-naphthaldehyde (1e) with 2a afforded 2,4-diphenyl-3-phenanthrol (9) (Scheme 2, Entry 10). These results may demonstrate generality of the present method …
Number of citations: 43 www.sciencedirect.com
DC HAMPTON - 1963 - search.proquest.com
63-6498 HAMPTON, David Clark, 1934- REARRANGEMENTS OB’ NAPHTHYL PHENYL SULFONES. Purdue University, Ph.D., 1963 Chem istry, or Page 1 63-6498 HAMPTON, David …
Number of citations: 2 search.proquest.com
RH Denk - 1967 - search.proquest.com
… The results of this experiment showed conclusively that the condensation of the Grignard reagent of l-bromonaphthalene with 1-bromo-2-naphthaldehyde (41) was not the reaction …
Number of citations: 2 search.proquest.com
FA Vingiello, PD Henson - The Journal of Organic Chemistry, 1965 - ACS Publications
… methyl) naphthalene10 (1) involves the reaction of 1bromo-2-naphthaldehyde with 1-naphthylmagnesium bromide to give a mixture which, on reduction, affords an over-all yield of 14%…
Number of citations: 13 pubs.acs.org
MB Andrus, D Asgari, JA Sclafani - The Journal of Organic …, 1997 - ACS Publications
… Our route began with the efficient use of sodium chlorite with added sodium phosphate and 2-methylbutene 14 with 1-bromo-2-naphthaldehyde 3 11 to produce the acid 4 in 94% yield (…
Number of citations: 112 pubs.acs.org
ZY Wang, JE Douglas - Macromolecules, 1997 - ACS Publications
… The difluoride monomer 3 was synthesized in three steps from 1-bromo-2-naphthaldehyde (1, Scheme 2), which was prepared from 1-bromo-2-methylnaphthalene. Aldehyde 1 was …
Number of citations: 15 pubs.acs.org
C Rosini, S Superchi, G Bianco… - … of Molecular Asymmetry, 2000 - Wiley Online Library
… 1-Bromo-2-(bromomethyl)naphthalene was prepared according to a literature procedure9 and 1-bromo-2-naphthaldehyde was obtained by oxidation of 1-bromo-2-(hydroxymethyl)…
Number of citations: 8 onlinelibrary.wiley.com
WE Truce, DC Hampton - The Journal of Organic Chemistry, 1963 - ACS Publications
… 1Bromo-2-naphthaldehyde (mp 117.5-119.5, lit.32 mp 119— 120) was … Following the procedureof Evans,33 1 -bromo-2-naphthaldehyde was treated with phenylmagnesium bromide …
Number of citations: 32 pubs.acs.org

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